ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for laboratory synthesis.
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . Additionally, it has demonstrated significant neuroprotective activity by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These properties make it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate can be compared to other pyrimidine derivatives, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . While both compounds exhibit biological activities, the presence of the phenylpiperazinyl group in ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate enhances its neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-28-19(26)17-14(2)21-20(27)22-18(17)29-13-16(25)24-11-9-23(10-12-24)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,21,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWOQXXBMFRXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.